![molecular formula C11H14ClNO2 B1527695 Tert-butyl 4-amino-3-chlorobenzoate CAS No. 934481-40-0](/img/structure/B1527695.png)
Tert-butyl 4-amino-3-chlorobenzoate
Overview
Description
Tert-butyl 4-amino-3-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks for the synthesis of antifolates , which are important as tumor cell inhibitors . Antifolates target the enzyme dihydrofolate reductase, inhibiting the synthesis of nucleotides and thus preventing cell division.
Biochemical Pathways
Tert-butyl 4-amino-3-chlorobenzoate, if acting as an antifolate, would affect the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, the compound would disrupt this pathway, leading to a decrease in nucleotide synthesis and thus inhibiting cell division .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as an antifolate, its primary effect would be the inhibition of cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-amino-3-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of antifolates, which are important as tumor cell inhibitors . The interactions between this compound and these biomolecules are crucial for its function in inhibiting tumor cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize structural units for antifolate, which targets tumor cells . This compound’s ability to interfere with cellular processes makes it a valuable tool in cancer research and treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby affecting cellular energy production . These interactions are essential for understanding how this compound exerts its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, affecting the overall health of the animal . These dosage effects are important for determining the safe and effective use of this compound in research and treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine the compound’s accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining how it exerts its effects within the cell.
Biological Activity
Tert-butyl 4-amino-3-chlorobenzoate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is an aromatic compound characterized by the presence of a tert-butyl group, an amino group, and a chlorine atom attached to a benzoate structure. Its molecular formula is CHClNO, and it has a molecular weight of approximately 229.68 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorine substituent enhances the compound's reactivity and binding affinity to potential targets.
Interaction with Biological Targets
- Antimicrobial Activity : The compound shows promise in inhibiting the growth of various bacterial strains, likely through disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in tumor cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against several pathogenic bacteria. For instance:
- In vitro Studies : In laboratory settings, the compound has shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays using cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have revealed that this compound can reduce cell viability significantly, with IC values in the low micromolar range (approximately 5–10 µM) .
- Mechanistic Insights : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of STAT3 signaling .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various benzoate derivatives, including this compound. Results indicated that this compound was among the most effective against Staphylococcus aureus and Escherichia coli, showcasing its potential for use in antibacterial formulations.
- Cancer Cell Proliferation Inhibition :
Data Summary
Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 20 | Membrane disruption |
Antimicrobial | Escherichia coli | 30 | Metabolic pathway interference |
Anticancer | MDA-MB-231 | 5 | Apoptosis induction via STAT3 inhibition |
Anticancer | A549 | 10 | Cell cycle arrest |
Scientific Research Applications
Organic Synthesis
TBACB serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized to create derivatives that may exhibit pharmacological activities. The compound's structure allows for modifications that can lead to new therapeutic agents, especially in the development of anticancer drugs.
Medicinal Chemistry
In medicinal chemistry, TBACB has been explored for its potential as a drug candidate. Its ability to act as an antifolate suggests that it may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical for DNA synthesis. This inhibition can lead to reduced cell proliferation, making it particularly relevant in cancer treatment strategies .
- Anticancer Activity : Studies have indicated that TBACB derivatives show promise against various cancer cell lines by disrupting nucleotide synthesis pathways essential for tumor growth. For instance, compounds derived from TBACB have demonstrated cytotoxic effects against triple-negative breast cancer cells .
Bioconjugation and Drug Development
TBACB can be utilized in bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or other biomolecules. This property is beneficial in drug delivery systems where targeting specific cells or tissues is crucial .
Enzyme Inhibition Studies
Research indicates that TBACB can inhibit specific enzymes involved in cellular metabolism, such as glycogen phosphorylase. This interaction affects glucose metabolism and energy production within cells, further supporting its role in cancer therapy by targeting metabolic pathways crucial for tumor growth .
Case Study 1: Anticancer Activity
A study evaluated several O-alkylamino-tethered salicylamide derivatives related to TBACB. Among these derivatives, one compound showed significant antiproliferative activity against MDA-MB-231 cells (IC50 = 3.38 μM), indicating potential therapeutic applications in treating aggressive breast cancers .
Case Study 2: Enzyme Targeting
Another investigation focused on the role of TBACB in inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The results demonstrated that specific derivatives of TBACB effectively inhibited EGFR activity, suggesting their potential use as targeted cancer therapeutics .
Properties
IUPAC Name |
tert-butyl 4-amino-3-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKUZMHLUVIFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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